Regioisomeric Acetal Linkage: Compound B (4,6-Cyclic) vs. Compound A (3,4-Cyclic) — Structural and Chromatographic Differentiation
Plasmalopsychosine B is distinguished from its co-isolated regioisomer plasmalopsychosine A solely by the position of the cyclic acetal bridge on the galactosyl ring. Compound A bears a 3,4-O-cyclic acetal linkage, whereas compound B bears a 4,6-O-cyclic acetal linkage, a difference that results in consistently slower migration of compound B on thin-layer chromatography and Iatrobeads column chromatography under identical solvent conditions [1]. The fatty aldehyde composition (predominantly palmital 16:0 and stearal 18:0) and the sphingosine base (d18:1) are identical between the two regioisomers, meaning that the chromatographic and potentially biological differences arise exclusively from the acetal position [1][2]. This positional isomerism was confirmed by NMR and methylation linkage analysis in the original structural elucidation [1] and independently verified in the total synthesis of both compounds [3].
A: 3,4-cyclic acetal; faster migration
| Evidence Dimension | Cyclic acetal linkage position on β-D-galactopyranosyl residue |
|---|---|
| Target Compound Data | 4,6-O-cyclic acetal linkage (slower-migrating on TLC/Iatrobeads) |
| Comparator Or Baseline | Plasmalopsychosine A: 3,4-O-cyclic acetal linkage (faster-migrating on TLC/Iatrobeads) |
| Quantified Difference | Qualitative chromatographic separation confirmed; structural difference verified by NMR and permethylation analysis |
| Conditions | TLC and Iatrobeads column chromatography in chloroform/methanol/water systems; ¹H-NMR and methylation linkage analysis on isolated human brain white matter lipids |
Why This Matters
For procurement, this regioisomeric identity directly impacts analytical authentication and ensures the correct compound is used in biological assays, as the two regioisomers may differentially partition into glycosphingolipid-enriched membrane microdomains.
- [1] Nudelman ED, Levery SB, Igarashi Y, Hakomori S. Plasmalopsychosine, a novel plasmal (fatty aldehyde) conjugate of psychosine with cyclic acetal linkage: isolation and characterization from human brain white matter. J Biol Chem. 1992;267(16):11007-11016. PMID: 1597442. View Source
- [2] MeSH Supplementary Concept Data: plasmalopsychosine A (CAS 142506-73-8) and plasmalopsychosine B (CAS 142506-75-0). National Library of Medicine. View Source
- [3] Sadozai KK, Anand JK, Nudelman ED, Hakomori S. Synthesis of plasmalopsychosines A and B, two novel lysosphingolipids found in human brain. Carbohydr Res. 1993;241:301-307. PMID: 8472256. View Source
